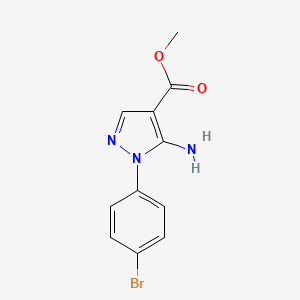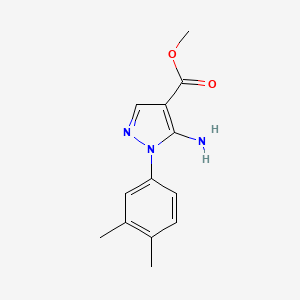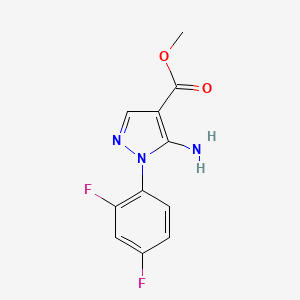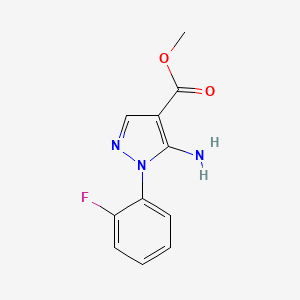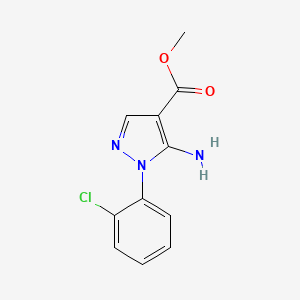
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The exact structure of “Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate” would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including reactions with azo groups . The exact reactions that “Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate” would depend on its specific structure. For example, similar compounds have been found to have a melting point of around 147.98°C .科学的研究の応用
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities. The compound can be used as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been utilized as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor compounds . The synthesis often involves one-pot multicomponent reactions (MCRs), which are recommended for creating complex molecules in an environmentally benign manner.
Development of Anti-Cancer Agents
The pyrazole ring is a common feature in many pharmacologically active compounds, including those with anti-cancer properties. Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate could serve as a scaffold for developing new anti-cancer agents. Its derivatives have shown promise in targeting various pathways involved in cancer cell proliferation and survival .
Anti-Microbial Applications
Due to the increasing resistance to existing antibiotics, there is a continuous search for new anti-microbial agents. The subject compound can be modified to enhance its anti-microbial efficacy, potentially leading to the development of new classes of antibiotics .
Anti-Convulsant Activity
Compounds with a pyrazole core have been reported to exhibit anti-convulsant activity. As such, Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate could be used in the design and synthesis of new anti-convulsant medications, which could be beneficial for treating various forms of epilepsy .
Molecular Hybridization for Drug Development
Molecular hybridization involves combining two or more pharmacophores to create compounds with multi-faceted biological activity. Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate could be used in molecular hybridization to develop hybrid analogues with improved potency, targeting specific or multiple disease pathways .
作用機序
Safety and Hazards
Safety data sheets (SDS) provide information on the potential hazards of a chemical compound. For example, a similar compound, “5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile”, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed .
将来の方向性
特性
IUPAC Name |
methyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWDGPLUDLVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)
![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)
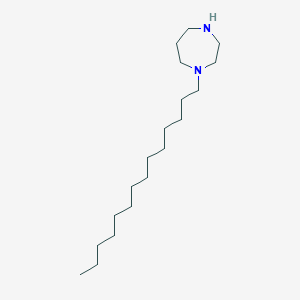

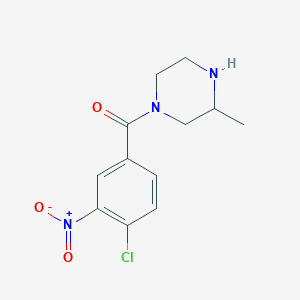
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
